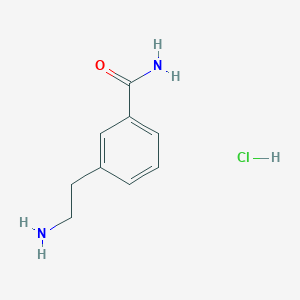![molecular formula C12H15ClN2S B1520882 5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1171575-96-4](/img/structure/B1520882.png)
5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Overview
Description
“5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride” is a biochemical used for proteomics research . It is also known as “3,4-Dimethylphenylhydrazine hydrochloride” with the CAS-No 60481-51-8 .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N2S•HCl . This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 1 chloride atom.Physical And Chemical Properties Analysis
This compound is a white to pink or beige-brown powder . It has a molecular weight of 172.66 .Scientific Research Applications
Inhibition of 5-Lipoxygenase
Synthesis and Biological Evaluation of N‐aryl‐4‐aryl‐1,3‐Thiazole‐2‐Amine Derivatives as Direct 5‐Lipoxygenase Inhibitors : This study explored the anti-inflammatory properties of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, focusing on their ability to directly inhibit 5-lipoxygenase (LOX), a critical enzyme in leukotriene synthesis associated with inflammation-related diseases like asthma and rheumatoid arthritis. A specific derivative, N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor (Suh et al., 2012).
Antimicrobial and Anti-Proliferative Properties
1,3,4-Oxadiazole N-Mannich Bases Synthesis, Antimicrobial, and Anti-Proliferative Activities
: This research assessed the in vitro antimicrobial activity of N-Mannich base derivatives against Gram-positive, Gram-negative bacteria, and Candida albicans. Certain derivatives exhibited broad-spectrum antibacterial activities, while others demonstrated potent activity against specific Gram-positive bacteria. The study also evaluated the anti-proliferative activity of these compounds against various human cancer cell lines, identifying several compounds with optimum anti-proliferative activity (Al-Wahaibi et al., 2021).
Antimicrobial Agents Synthesis
Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents : This study focused on the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, examining their antimicrobial activity against bacterial and fungal strains. The compounds demonstrated moderate antimicrobial activity (Sah et al., 2014).
Structural and Electronic Analysis
A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole : This research detailed the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, using spectroscopic techniques and X-ray diffraction. It also employed density functional theory (DFT) for structural and electronic analysis, including NBO analysis and molecular electrostatic potential mapping. The findings indicated potential applications for this compound as NLO material (Kerru et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8-3-4-10(5-9(8)2)6-11-7-14-12(13)15-11;/h3-5,7H,6H2,1-2H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBIOJDQJKACMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




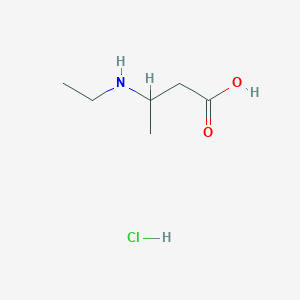
![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)
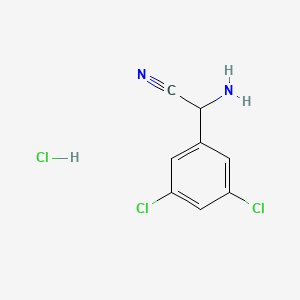
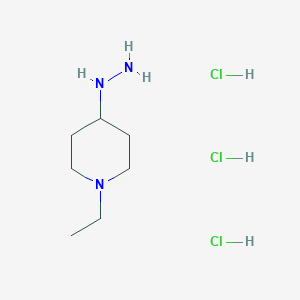
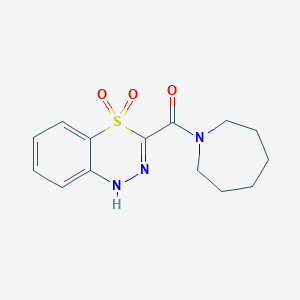
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
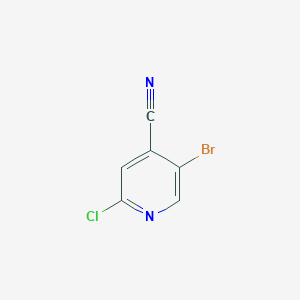
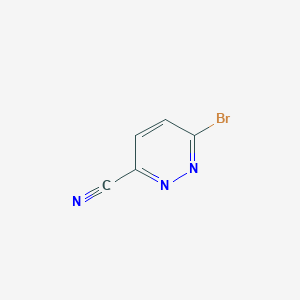

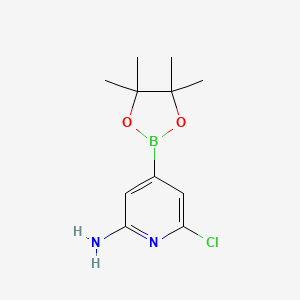
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
